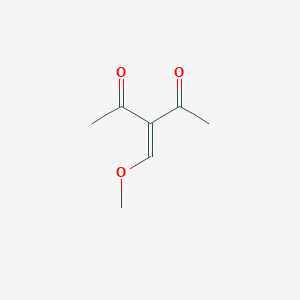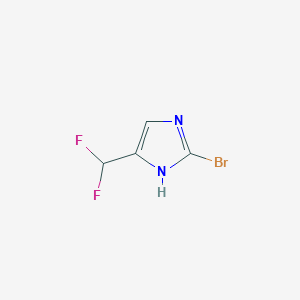
2-(tert-Butoxycarbonyl)hydrazine-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Hydrazinedicarboxylicacid,mono(1,1-dimethylethyl)ester(9CI) is a chemical compound with the molecular formula C6H12N2O4 and a molecular weight of 176.17 g/mol . It is known for its unique structure, which includes a hydrazine group and a carboxylic acid ester group. This compound is used in various scientific research applications due to its reactivity and functional properties.
Vorbereitungsmethoden
The synthesis of 1,2-Hydrazinedicarboxylicacid,mono(1,1-dimethylethyl)ester(9CI) typically involves the reaction of hydrazine with a suitable carboxylic acid derivative. One common method is the esterification of 1,2-hydrazinedicarboxylic acid with tert-butyl alcohol under acidic conditions . The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,2-Hydrazinedicarboxylicacid,mono(1,1-dimethylethyl)ester(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding hydrazine derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the ester group to an alcohol group. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form new compounds. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazine derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,2-Hydrazinedicarboxylicacid,mono(1,1-dimethylethyl)ester(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a precursor to biologically active molecules.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Wirkmechanismus
The mechanism of action of 1,2-Hydrazinedicarboxylicacid,mono(1,1-dimethylethyl)ester(9CI) involves its interaction with molecular targets through its hydrazine and ester functional groups. These interactions can lead to the inhibition of specific enzymes or the formation of covalent bonds with target molecules. The pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1,2-Hydrazinedicarboxylicacid,mono(1,1-dimethylethyl)ester(9CI) can be compared with other hydrazine derivatives and carboxylic acid esters. Similar compounds include:
1,2-Hydrazinedicarboxylic acid: Lacks the ester group and has different reactivity and applications.
1,2-Hydrazinedicarboxylic acid, diethyl ester: Contains two ester groups, which may alter its chemical properties and reactivity.
Hydrazinecarboxylic acid derivatives: These compounds have varying substituents on the hydrazine and carboxylic acid groups, leading to different chemical behaviors and applications.
Eigenschaften
CAS-Nummer |
256640-13-8 |
|---|---|
Molekularformel |
C6H12N2O4 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
[(2-methylpropan-2-yl)oxycarbonylamino]carbamic acid |
InChI |
InChI=1S/C6H12N2O4/c1-6(2,3)12-5(11)8-7-4(9)10/h7H,1-3H3,(H,8,11)(H,9,10) |
InChI-Schlüssel |
ARTBCTJQNQUNSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NNC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-(R)-1-((4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate](/img/structure/B12110662.png)
![(2R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B12110670.png)
![Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12110673.png)
![2-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12110677.png)

![2-[2-Formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid](/img/structure/B12110687.png)
![2-[[2-[[1-[5-(Diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B12110693.png)

![Benzyl N-[1-diethoxyphosphoryl-1-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B12110714.png)
![(3S,6S)-3-((tert-Butoxycarbonyl)amino)-4-oxo-1,2,3,4,6,7-hexahydroazepino[3,2,1-hi]indole-6-carboxylic acid](/img/structure/B12110716.png)

![7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B12110724.png)
